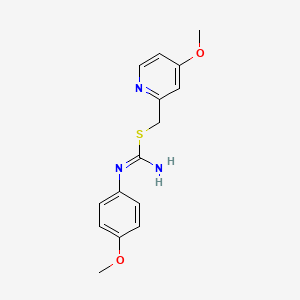
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate is a chemical compound with a complex structure that includes both pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate typically involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)thiourea
- (4-methoxy-2-pyridinyl)methylamine
- N-(4-methoxyphenyl)thiourea
Uniqueness
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(4-methoxypyridin-2-yl)methyl N'-(4-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-5-3-11(4-6-13)18-15(16)21-10-12-9-14(20-2)7-8-17-12/h3-9H,10H2,1-2H3,(H2,16,18) |
InChI Key |
RUELSDCNHKVGLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)SCC2=NC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















